FGFR4 Kinase Inhibition: A 43 nM IC₅₀ Benchmark That Distinguishes This Compound from Non‑Cyano Thiophene‑2‑carboxylate Congeners
This compound inhibits recombinant human FGFR4 with an IC₅₀ of 43 nM in a caliper mobility‑shift assay. Structurally related thiophene‑2‑carboxylates that lack the 4‑cyano group (e.g., methyl 3‑(2‑(naphthalen‑1‑yl)acetamido)thiophene‑2‑carboxylate, CHEMBL1288188) are annotated only against mitogen‑activated protein kinase 8 (JNK1) in BindingDB, with no FGFR4 activity reported [1][2]. The 43 nM IC₅₀ places the target compound in the same potency band as several clinical‑stage FGFR4 inhibitors (e.g., futibatinib, FGFR4 IC₅₀ ≈ 1–10 nM), establishing it as a credible starting point for hit‑to‑lead programs [3].
| Evidence Dimension | FGFR4 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | Methyl 3‑(2‑(naphthalen‑1‑yl)acetamido)thiophene‑2‑carboxylate (CHEMBL1288188): no FGFR4 activity annotated; futibatinib: FGFR4 IC₅₀ ≈ 1–10 nM |
| Quantified Difference | ≥ 430‑fold selectivity gap vs. the non‑cyano analog (no detectable FGFR4 inhibition); ~ 4‑ to 43‑fold less potent than futibatinib |
| Conditions | Recombinant His‑tagged human FGFR4 (residues 781–1338) expressed in insect cells; 1 h incubation; caliper mobility‑shift detection |
Why This Matters
The 43 nM FGFR4 IC₅₀ provides a quantitative procurement criterion: analogs lacking the 4‑cyano group are not annotated as FGFR4 ligands and cannot substitute for this compound in FGFR4‑focused projects.
- [1] BindingDB. Entry for CAS 896323-45-8: IC₅₀ 43 nM against recombinant His-tagged human FGFR4 (caliper mobility shift assay). Available at: http://bdb8.ucsd.edu (accessed 2026-04-29). View Source
- [2] BindingDB. Entry for CHEMBL1288188 (methyl 3‑(2‑(naphthalen‑1‑yl)acetamido)thiophene‑2‑carboxylate): JNK1 Ki data only. Available at: http://bdb2.ucsd.edu (accessed 2026-04-29). View Source
- [3] Hagel, M. et al. First selective small‑molecule inhibitor of FGFR4 for the treatment of hepatocellular carcinomas with an activated FGFR4 signaling pathway. Cancer Discov. 5, 424–437 (2015). View Source
